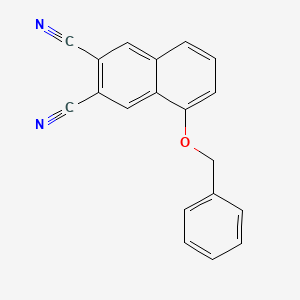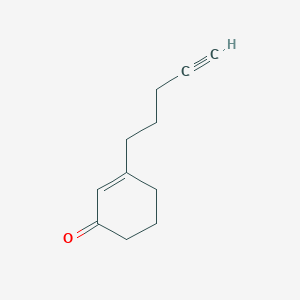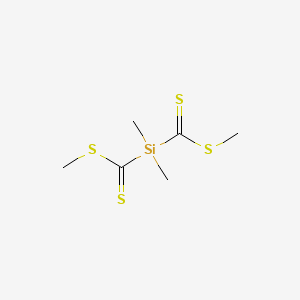
Dimethyl dimethylsilanedicarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl dimethylsilanedicarbodithioate is an organosilicon compound characterized by the presence of silicon, carbon, sulfur, and hydrogen atoms This compound is notable for its unique chemical structure, which includes silane and dithiocarboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl dimethylsilanedicarbodithioate typically involves the reaction of dimethylchlorosilane with sodium dimethyldithiocarbamate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Sodium Dimethyldithiocarbamate: Sodium dimethyldithiocarbamate is prepared by reacting dimethylamine with carbon disulfide in the presence of sodium hydroxide.
Reaction with Dimethylchlorosilane: The prepared sodium dimethyldithiocarbamate is then reacted with dimethylchlorosilane to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl dimethylsilanedicarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate groups to thiols.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various organosilicon derivatives.
Applications De Recherche Scientifique
Dimethyl dimethylsilanedicarbodithioate has found applications in several scientific research areas:
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties.
Mécanisme D'action
The mechanism of action of dimethyl dimethylsilanedicarbodithioate involves its interaction with various molecular targets. The dithiocarbamate groups can chelate metal ions, making the compound useful in applications requiring metal ion sequestration. Additionally, the silane group can form strong bonds with silicon-containing surfaces, enhancing its utility in material science.
Comparaison Avec Des Composés Similaires
Dimethyldithiocarbamate: Shares the dithiocarbamate group but lacks the silane group.
Dimethylchlorosilane: Contains the silane group but lacks the dithiocarbamate group.
Dimethylsilanediol: Contains silicon and hydroxyl groups but lacks the dithiocarbamate group.
Uniqueness: Dimethyl dimethylsilanedicarbodithioate is unique due to the combination of silane and dithiocarbamate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
139458-49-4 |
|---|---|
Formule moléculaire |
C6H12S4Si |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
methyl [dimethyl(methylsulfanylcarbothioyl)silyl]methanedithioate |
InChI |
InChI=1S/C6H12S4Si/c1-9-5(7)11(3,4)6(8)10-2/h1-4H3 |
Clé InChI |
CACGNGWWABCCAC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C(=S)SC)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


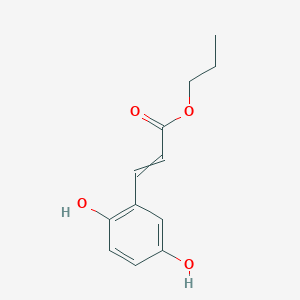
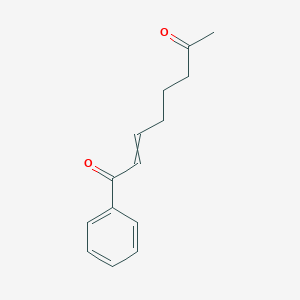
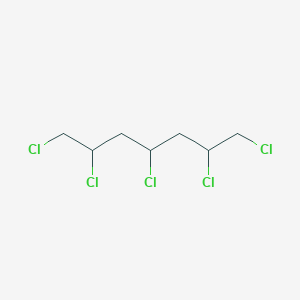
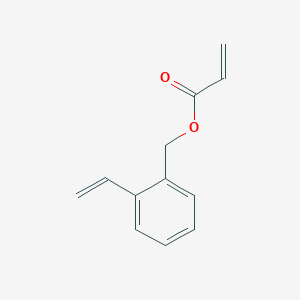
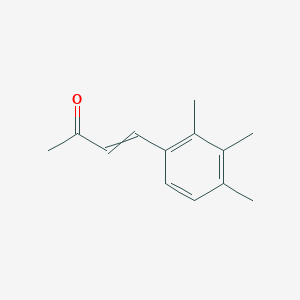
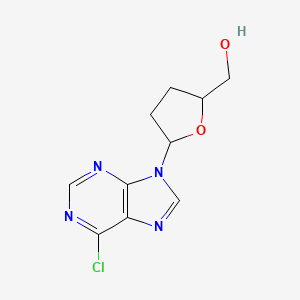
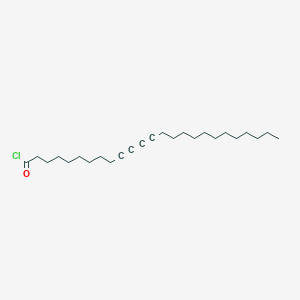
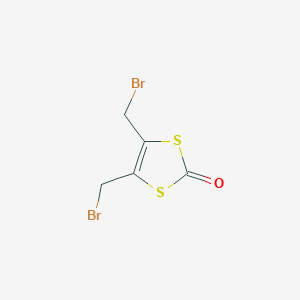

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

